molecular formula C14H8Cl2N2O2S B6132735 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one

5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B6132735
M. Wt: 339.2 g/mol
InChI Key: IWEZRUQXJRJILT-SDQBBNPISA-N
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Description

5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one, also known as TZD, is a synthetic compound that has been used in scientific research for various purposes. This compound belongs to the thiazolidinedione class of drugs and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression and plays a key role in glucose and lipid metabolism. Activation of PPARγ by 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one leads to improved insulin sensitivity, increased glucose uptake, and decreased insulin resistance.
Biochemical and Physiological Effects:
5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one in lab experiments include its well-studied mechanism of action, its ability to activate PPARγ, and its anti-inflammatory and anti-oxidant properties. However, there are also limitations to using 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one in lab experiments. One limitation is that 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one can have off-target effects, which can complicate the interpretation of results. Additionally, 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to explore the use of 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one in combination with other drugs for the treatment of cancer. Additionally, future research could focus on developing new 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one derivatives with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has been used in scientific research for various purposes. Its well-studied mechanism of action, anti-inflammatory and anti-oxidant properties, and ability to activate PPARγ make it a useful tool for studying glucose and lipid metabolism, inflammation, and cancer. However, its off-target effects and toxicity at high doses are limitations that must be taken into account. Future research on 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one could lead to new treatments for neurodegenerative disorders and cancer, as well as the development of new 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method of 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 2,5-dichlorophenyl acetic acid with thiosemicarbazide in the presence of acetic anhydride to form 5-(2,5-dichlorophenyl)-2-imino-1,3-thiazolidin-4-one. This intermediate compound is then reacted with furfural in the presence of acetic acid to form 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one.

Scientific Research Applications

5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been used in scientific research for various purposes, including the treatment of diabetes and cancer. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(5Z)-2-amino-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-7-1-3-10(16)9(5-7)11-4-2-8(20-11)6-12-13(19)18-14(17)21-12/h1-6H,(H2,17,18,19)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEZRUQXJRJILT-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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